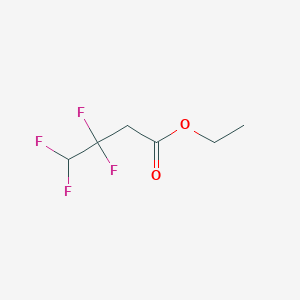

Ethyl 3,3,4,4-tetrafluorobutanoate

Description

Ethyl 3,3,4,4-tetrafluorobutanoate is an organic compound with the molecular formula C6H8F4O2. It is a fluorinated ester, which means it contains fluorine atoms and an ester functional group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Properties

IUPAC Name |

ethyl 3,3,4,4-tetrafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O2/c1-2-12-4(11)3-6(9,10)5(7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBVCJHDDZODQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447205 | |

| Record name | Ethyl 3,3,4,4-tetrafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106693-03-2 | |

| Record name | Ethyl 3,3,4,4-tetrafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3,4,4-tetrafluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3,4,4-tetrafluorobutyrate with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

In industrial settings, the production of ethyl 3,3,4,4-tetrafluorobutanoate often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,4,4-tetrafluorobutanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 3,3,4,4-tetrafluorobutanoate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from the reactions of ethyl 3,3,4,4-tetrafluorobutanoate depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiinflammatory Properties

Recent studies have indicated that ethyl 3,3,4,4-tetrafluorobutanoate exhibits significant anti-inflammatory effects. For instance, research demonstrated that treatment with this compound led to a notable reduction in TNF-alpha production by approximately 50%, suggesting its potential utility in developing anti-inflammatory drugs.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making it a desirable building block in drug design .

Materials Science

Fluorinated Polymers

Ethyl 3,3,4,4-tetrafluorobutanoate is utilized in the production of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, which are crucial for applications in coatings and sealants. The incorporation of this compound into polymer matrices can improve the overall performance of the materials .

Surface Modification

The compound can also be used for surface modification processes to enhance hydrophobicity and oleophobicity. This application is particularly relevant in creating surfaces that resist stains and contaminants, thereby extending the lifespan of materials used in various industries .

Environmental Applications

PFAS Studies

Ethyl 3,3,4,4-tetrafluorobutanoate is part of a broader class of per- and polyfluoroalkyl substances (PFAS) that are currently under investigation for their environmental impact. Research is focused on understanding the degradation pathways and ecological effects of such compounds . This knowledge is essential for developing strategies to mitigate pollution caused by PFAS.

Case Study 1: Anti-inflammatory Research

In a controlled study involving animal models, ethyl 3,3,4,4-tetrafluorobutanoate was administered to assess its anti-inflammatory effects. The results showed a significant decrease in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Case Study 2: Polymer Development

A research team explored the incorporation of ethyl 3,3,4,4-tetrafluorobutanoate into a polymer matrix to enhance its chemical resistance. The modified polymer exhibited improved durability and resistance to solvents compared to unmodified controls. This advancement has implications for industries requiring robust materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,4,4-tetrafluorobutanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity, leading to unique effects on biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 3,3,4,4-tetrafluorobutanoate include:

- Ethyl 4,4,4-trifluorobutyrate

- Ethyl 4,4,4-trifluorocrotonate

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

Ethyl 3,3,4,4-tetrafluorobutanoate is unique due to its specific arrangement of fluorine atoms and ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Biological Activity

Ethyl 3,3,4,4-tetrafluorobutanoate is a fluorinated compound that has garnered attention in various biological studies due to its unique chemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, biological assays, and potential therapeutic applications.

Ethyl 3,3,4,4-tetrafluorobutanoate is characterized by its four fluorine atoms attached to a butanoate backbone. The presence of fluorine enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Mechanisms of Biological Activity

Research indicates that ethyl 3,3,4,4-tetrafluorobutanoate exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on polyketide synthase (PKS) enzymes that are crucial in the biosynthesis of secondary metabolites in bacteria .

- Antimicrobial Properties : Preliminary studies suggest that ethyl 3,3,4,4-tetrafluorobutanoate may possess antimicrobial activity against certain pathogens. Its structural similarity to known antimicrobial agents allows it to interact with bacterial membranes or specific target sites within microbial cells.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of ethyl 3,3,4,4-tetrafluorobutanoate:

Case Studies

- Antitubercular Activity : In a study focusing on tuberculosis treatment, ethyl 3,3,4,4-tetrafluorobutanoate was tested alongside other compounds for its ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated that it could enhance the efficacy of existing antitubercular drugs by acting synergistically .

- Fluorinated Compound Analysis : A comprehensive analysis involving high-resolution mass spectrometry was conducted to identify the biological impact of various fluorinated compounds. Ethyl 3,3,4,4-tetrafluorobutanoate was included in this study to assess its bioaccumulation and toxicity profiles .

Discussion

The biological activity of ethyl 3,3,4,4-tetrafluorobutanoate highlights its potential as a lead compound in drug discovery. Its ability to inhibit key enzymes and exhibit antimicrobial properties suggests avenues for further research into its therapeutic applications. However, additional studies are needed to fully understand its pharmacokinetics and long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.